molecular formula C18H18F2N2O3S B2659527 (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2108511-21-1

(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2659527
CAS No.: 2108511-21-1
M. Wt: 380.41
InChI Key: AXFHBTCMGHURNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a synthetically designed small molecule based on the 8-azabicyclo[3.2.1]octane scaffold, a structure of high interest in medicinal chemistry for its potential as a pharmacological tool in inflammatory disease research . The core 8-azabicyclo[3.2.1]octane framework provides a rigid, three-dimensional structure that pre-organizes the molecule for target binding, a property that is leveraged in drug design to enhance potency and selectivity . This specific derivative features a sulfonamide group at the bridgehead nitrogen (N-8) and a pyridinyloxy substituent at the C-3 position. Structural analogues of this chemotype have been identified as potent, systemically available, non-covalent inhibitors of the N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) enzyme . Intracellular NAAA inhibition is a promising therapeutic strategy for managing inflammatory responses, as it preserves endogenous palmitoylethanolamide (PEA) from degradation, thereby increasing and prolonging its natural anti-inflammatory and analgesic effects at the site of inflammation . Researchers can utilize this compound to further investigate the pathophysiology of chronic inflammatory conditions and explore novel treatment mechanisms. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

8-(2,6-difluorophenyl)sulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c19-16-4-1-5-17(20)18(16)26(23,24)22-12-6-7-13(22)10-15(9-12)25-14-3-2-8-21-11-14/h1-5,8,11-13,15H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFHBTCMGHURNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=C(C=CC=C3F)F)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic framework with a sulfonyl group and a pyridine moiety, which contribute to its biological interactions. The presence of the difluorophenyl group enhances its lipophilicity and may influence its binding affinity to biological targets.

The mechanism of action for this compound involves interactions with specific enzymes or receptors:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites of enzymes, potentially leading to inhibition or modulation of their activity.
  • Protein-Ligand Interactions : The rigidity of the bicyclic structure allows for specific binding to protein targets, influencing cellular signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, indicating a possible role in treating inflammatory diseases.
  • Antimicrobial Properties : There are indications that this compound may possess antimicrobial activity against certain pathogens, making it a candidate for further exploration in infectious disease treatment.

Case Studies

Several studies have investigated the biological activity of similar compounds or derivatives:

  • A study published in Nature Communications reported that derivatives of bicyclic compounds showed significant inhibition of cancer cell growth through apoptosis induction mechanisms .
  • Research in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis and evaluation of related compounds that demonstrated anti-inflammatory effects through the inhibition of NF-kB signaling pathways .

Data Tables

Activity Effect Reference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction of inflammatory markers
AntimicrobialActivity against specific pathogens

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Azabicyclo Core

Sulfonamide vs. Sulfonate and Ester Groups
  • Compound 31 (): Features a 3,5-dimethylpyrazole sulfonamide. The bulkier pyrazole group may enhance metabolic stability but reduce solubility compared to the 2,6-difluorophenylsulfonyl group in the target compound .
  • (1R,3R,5S)-8-Methyl-3-yl 2-phenylacrylate (): An ester substituent instead of sulfonamide. Esters are prone to hydrolysis, suggesting shorter half-life than the sulfonamide-based target compound .
  • Trifluoromethanesulfonate derivative (): The triflate group acts as a leaving group, indicating utility as a synthetic intermediate rather than a bioactive molecule .
Pyridin-3-yloxy vs. Other Aromatic Substituents
  • (1R,3r,5S)-3-(Pyridin-2-yloxy) dihydrochloride (): Pyridin-2-yloxy substitution alters binding orientation due to nitrogen positioning. The dihydrochloride salt improves aqueous solubility but may limit blood-brain barrier penetration compared to the neutral sulfonamide .

Stereochemical and Conformational Differences

  • (1R,5S)-8-(2-Fluoro-4-nitrophenyl) (): The nitro group introduces strong electron-withdrawing effects, contrasting with the milder fluorines in the target compound. Crystal structure analysis reveals distinct dihedral angles (67.63° vs. ~50° in similar analogs), influencing receptor fit .

Functional Group Impact on Pharmacokinetics

  • Carboxylic acid derivatives (): Charged groups at physiological pH (e.g., carboxylic acid) improve solubility but hinder membrane permeability. The target compound’s sulfonamide offers a balance of moderate solubility and permeability .

Structure-Activity Relationship (SAR) Insights

From ’s SAR study:

  • Electron-deficient sulfonamides (e.g., 2,6-difluorophenyl) enhance binding affinity to non-opioid targets compared to electron-rich groups.
  • Pyridin-3-yloxy improves metabolic stability over phenoxy analogs due to reduced CYP450-mediated oxidation .

Data Tables

Table 1: Key Structural and Pharmacokinetic Comparisons

Compound Name Substituents (Position 3/8) Molecular Weight Key Properties
Target Compound 3-(Pyridin-3-yloxy), 8-(2,6-F2PhSO2) ~407.3 Moderate solubility, high target affinity
Compound 31 () 3-Phenoxy, 8-(3,5-Me2PyrazoleSO2) ~433.4 High metabolic stability, lower solubility
(1R,3r,5S)-3-(Pyridin-2-yloxy) () 3-(Pyridin-2-yloxy) 277.2 High solubility (dihydrochloride salt)
(1R,5S,8R)-3-Azabicyclo-carboxylic acid () 8-Carboxylic acid 155.2 High solubility, low membrane permeability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.